molecular formula C19H18ClN3O3S B6499765 N-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 677320-93-3

N-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B6499765
CAS No.: 677320-93-3
M. Wt: 403.9 g/mol
InChI Key: WDGZTGFZBHALSM-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered heterocyclic core with a sulfanylidene (C=S) group at position 2 and a carboxamide moiety at position 3. Key structural features include:

  • N-(2-chlorophenyl) substituent: Aromatic ring with a chlorine atom at the ortho position, influencing steric and electronic properties.
  • 4-(4-hydroxy-3-methoxyphenyl) group: A di-substituted phenyl ring at position 4, featuring electron-donating hydroxy (-OH) and methoxy (-OCH₃) groups.
  • 6-methyl group: Enhances lipophilicity and modulates steric interactions.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-10-16(18(25)22-13-6-4-3-5-12(13)20)17(23-19(27)21-10)11-7-8-14(24)15(9-11)26-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGZTGFZBHALSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Substituent Comparison of Tetrahydropyrimidine Derivatives
Compound Name Position 4 Substituent N-Substituent Key Functional Groups References
Target Compound 4-(4-hydroxy-3-methoxyphenyl) 2-chlorophenyl -OH, -OCH₃, -Cl -
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-chlorophenyl 2-ethoxyphenyl -Cl, -OCH₂CH₃
N-(4-chloro/methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-nitrophenyl 4-chloro/methoxyphenyl -NO₂, -Cl/-OCH₃
4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide 2-chlorophenyl 2,5-dimethoxyphenyl -Cl, -OCH₃ (×2)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-hydroxy-3-methoxyphenyl group provides electron-donating effects, which may enhance solubility via hydrogen bonding.
  • N-Substituent Diversity : The 2-chlorophenyl group in the target compound contrasts with ethoxyphenyl () or dimethoxyphenyl () substituents. Ethoxy groups improve lipophilicity, while methoxy/hydroxy groups enhance hydrogen-bonding capacity.
Table 2: Comparative Bioactivity and Properties
Compound Reported Bioactivity Key Physicochemical Properties References
Target Compound Not explicitly reported High solubility (due to -OH/-OCH₃) -
N-(4-chloro/methoxyphenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Antimicrobial activity Moderate lipophilicity (-Cl/-OCH₃)
Pyrimidine derivatives with fluorophenyl/methoxyphenyl groups Antibacterial, antifungal Enhanced bioavailability (-F)

Key Observations :

  • Antimicrobial Potential: Analogs with chloro/methoxy groups () show antimicrobial activity, suggesting the target compound may share similar properties.
  • Hydrogen Bonding : The target compound’s hydroxy group may improve binding to biological targets compared to ethoxy or chloro analogs .
  • Crystallography : Structural studies (e.g., ) reveal that substituents influence molecular conformation. The target compound’s dihedral angles and hydrogen-bonding networks likely differ from fluorophenyl analogs, affecting crystallization behavior .

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